molecular formula C15H22ClNO2 B587433 Metolachlor-d6 CAS No. 1219803-97-0

Metolachlor-d6

Cat. No.: B587433
CAS No.: 1219803-97-0
M. Wt: 289.833
InChI Key: WVQBLGZPHOPPFO-XCPSXBTFSA-N
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Description

Metolachlor-d6 is a deuterated form of metolachlor, a widely used herbicide belonging to the chloroacetanilide family. This compound is primarily utilized in agricultural settings to control a variety of grasses and broadleaf weeds. The deuterium labeling in this compound makes it particularly useful in scientific research, especially in studies involving mass spectrometry and environmental fate analysis.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Metolachlor-d6 involves the incorporation of deuterium atoms into the metolachlor molecule. The process typically starts with the deuteration of 2-ethyl-6-methylaniline, followed by condensation with methoxy acetone to form an imine. This imine is then hydrogenated to yield the secondary amine, which is subsequently acetylated with chloroacetyl chloride to produce this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. The use of deuterated reagents and solvents is crucial in maintaining the deuterium labeling throughout the synthesis.

Chemical Reactions Analysis

Types of Reactions

Metolachlor-d6 undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom in this compound is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Metolachlor-d6 is extensively used in scientific research due to its stable isotope labeling. Some of its applications include:

    Environmental Studies: Used to trace the environmental fate and degradation pathways of metolachlor.

    Mass Spectrometry: Serves as an internal standard in quantitative analysis.

    Biological Studies: Helps in studying the metabolism and biotransformation of metolachlor in various organisms.

    Industrial Applications: Used in the development and testing of new herbicidal formulations.

Comparison with Similar Compounds

Similar Compounds

    Acetochlor: Another chloroacetanilide herbicide with similar applications.

    Alachlor: Used for controlling grasses and broadleaf weeds in crops.

    Butachlor: Commonly used in rice paddies for weed control.

Uniqueness

Metolachlor-d6 is unique due to its deuterium labeling, which enhances its stability and makes it an invaluable tool in analytical chemistry. The deuterium atoms provide a distinct mass difference, allowing for precise tracking and quantification in various studies .

Properties

IUPAC Name

2-chloro-N-(2-ethyl-6-methylphenyl)-N-(1,1,1,2,3,3-hexadeuterio-3-methoxypropan-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22ClNO2/c1-5-13-8-6-7-11(2)15(13)17(14(18)9-16)12(3)10-19-4/h6-8,12H,5,9-10H2,1-4H3/i3D3,10D2,12D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVQBLGZPHOPPFO-XCPSXBTFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1N(C(C)COC)C(=O)CCl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])OC)N(C1=C(C=CC=C1CC)C)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401010012
Record name Metolachlor-d6
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401010012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219803-97-0
Record name Metolachlor-d6
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401010012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: Why is Metolachlor-d6 used in this study instead of regular Metolachlor?

A1: this compound serves as an internal standard in this research []. Internal standards are crucial in analytical chemistry, especially when using techniques like mass spectrometry. They are added to samples, calibration standards, and quality control samples at a known concentration.

    Q2: How does the use of this compound improve the reliability of Metolachlor quantification in environmental water samples?

    A2: The study demonstrates that matrix effects can significantly impact the accurate determination of Metolachlor in different water types []. By using this compound, the researchers could effectively correct for these matrix effects:

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